molecular formula C21H28N2O5S B11649127 N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11649127
M. Wt: 420.5 g/mol
InChI Key: ZOXHCHBOSGXTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-hydroxy-3-(morpholin-4-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the morpholine ring and hydroxyl group.

    N-(2-Hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide: Lacks the methoxy group.

    N-(2-Methoxyphenyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Lacks the morpholine ring.

Uniqueness

N-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of all three functional groups: the sulfonamide, morpholine, and methoxyphenyl groups. This combination of functional groups provides the compound with unique chemical and biological properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H28N2O5S/c1-17-7-9-19(10-8-17)29(25,26)23(20-5-3-4-6-21(20)27-2)16-18(24)15-22-11-13-28-14-12-22/h3-10,18,24H,11-16H2,1-2H3

InChI Key

ZOXHCHBOSGXTQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.